molecular formula C8H8OS B1581068 Phenyl vinyl sulfoxide CAS No. 20451-53-0

Phenyl vinyl sulfoxide

Cat. No. B1581068
CAS RN: 20451-53-0
M. Wt: 152.22 g/mol
InChI Key: MZMJHXFYLRTLQX-UHFFFAOYSA-N
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Description

Phenyl vinyl sulfoxide is a chemical compound that reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .


Synthesis Analysis

A green synthesis of phenyl vinyl sulfoxide has been described . The use of ethylene oxide, strong acid resin, and solid supported phosphotungstic acid made the process green and feasible to industrialize . The optimal condition was selected in the experiments . The total yield was 80.5% and it was eco-friendly . The catalysts were easy to recycle . According to the experiments, the oxidation mechanism was assumed to follow the complex–oxidation–decomplex fashion .


Molecular Structure Analysis

The linear formula of Phenyl vinyl sulfoxide is C6H5SOCH=CH2 . Its molecular weight is 152.21 .


Chemical Reactions Analysis

Phenyl vinyl sulfoxide reacts with lithium enolates of ketones at -78°C in THF to yield bicyclo[n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β-(dialkylamino)dithioacetals . It participates as an acetylene equivalent in Diels-Alder reactions .


Physical And Chemical Properties Analysis

Phenyl vinyl sulfoxide is a liquid at room temperature . Its refractive index is 1.585 (lit.) . It has a boiling point of 93-95 °C/0.2 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Hydrogenation of Vinyl Sulfoxides : PVS is utilized in the hydrogenation process using specific catalysts, demonstrating its role in organic transformations (Tickner et al., 2019).

  • Green Synthesis Approach : A study describes an eco-friendly synthesis method for PVS, emphasizing its potential for industrial applications due to its high yield and environmental friendliness (Liu, Qian, & Chen, 2009).

  • Precursor for Polyacetylene : PVS serves as an effective precursor for synthesizing polyacetylene, a material with notable applications in electronic and photovoltaic devices (Reibel, Nuffer, & Mathis, 1992).

  • Catalysis in Organic Reactions : PVS is involved in Heck-type reactions and other organic synthesis processes, showcasing its versatility in forming various organic compounds (García Ruano, Alemán, & Garcı́a Paredes, 2006).

  • Electrophilic Reactions : It acts as a reactant in electrophilic ene-type reactions with alkenes, which are crucial in creating complex organic structures (Harvey, Brichard, & Viehe, 1993).

  • Polymer Synthesis and Electrical Properties : PVS is used in the synthesis of polyacetylene copolymers, with a focus on controlling conjugation in polymer chains for electrical applications (Leung & Tan, 1993).

  • Synthesis of β-(Dialkylamino) Dithioacetals : It participates in the synthesis of specific organosulfur compounds, highlighting its role in creating chemically diverse molecules (Kawakita et al., 1997).

  • Polymerization and Stereochemistry : PVS is polymerized to create stereogradient polymers, illustrating its utility in advanced polymer chemistry (Buese & Zhang, 1995).

  • Synthesis of Vinyl Fluorides : PVS is used in the synthesis of vinyl fluorides, a class of compounds with significant applications in pharmaceuticals and materials science (Reutrakul & Rukachaisirikul, 1983).

  • Enantioselective Synthesis and Catalysis : Studies highlight its use in enantioselective synthesis and as a precursor for organosulfur compounds in pharmaceutical chemistry (Lao, Fernández-Pérez, & Vidal‐Ferran, 2015).

Safety And Hazards

Phenyl vinyl sulfoxide should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at 2-8°C . It is classified as a combustible liquid . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and get medical attention .

Future Directions

Phenyl vinyl sulfoxide has attracted more attention because of its wide usage . It could be used as the equivalent of ethene cation in the synthesis of complex compounds . This is because the phenylsulfinyl is easily eliminated in the existence of Ranny-Ni or sodium amalgam . Its synthesis was first reported in 1980 . Other efforts focused on the green and high-yield methods, which achieved great progress . These efforts employed hydrogen peroxide as the oxidant and used all kinds of metal compounds as the catalyst .

properties

IUPAC Name

ethenylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMJHXFYLRTLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87500-51-4
Record name Benzene, (ethenylsulfinyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87500-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90942627
Record name (Ethenesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl vinyl sulfoxide

CAS RN

20451-53-0
Record name (Ethenylsulfinyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20451-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl vinyl sulphoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Ethenesulfinyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl vinyl sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
651
Citations
D Reibel, R Nuffer, C Mathis - Macromolecules, 1992 - ACS Publications
Poly (phenyl vinyl sulfoxide)(PPVS) can be used as an effective soluble precursor for the synthesis of polyacetylene (PA). Fairly long sequences of conjugated double bonds are …
Number of citations: 37 pubs.acs.org
T Oyama, J Ozaki, Y Chujo - Polymer Bulletin, 1998 - Springer
… (phenyl vinyl sulfoxide) 1 as the polymer having sulfinyl groups at side chains (4). The monomer (phenyl vinyl sulfoxide) … of properties of poly(phenyl vinyl sulfoxide) 1 such as oxidizing …
Number of citations: 8 link.springer.com
LA Paquette, RE Moerck, B Harirchian… - Journal of the …, 1978 - ACS Publications
… -yield, single-step alternative which exploits the dienophilicity of phenyl vinyl sulfoxide (1) … Access to phenyl vinyl sulfoxide (1) can be gained readily through reaction of ethyl phenyl …
Number of citations: 145 pubs.acs.org
GB Mullen, VS Georgiev - The Journal of Organic Chemistry, 1989 - ACS Publications
… pyridyl)ethanimine IV-oxide (first step) and its reaction with phenyl vinyl sulfoxide followed … In summary, we have demonstrated that phenyl vinyl sulfoxide may be used successfully as a …
Number of citations: 13 pubs.acs.org
LM Leung, KH Tan - Macromolecules, 1993 - ACS Publications
… : Poly (phenyl vinyl sulfoxide), a soluble precursor to polyacetylene, was synthesized by anionic polymerization. Different fractions of the thermally labile phenyl vinyl sulfoxide pendant …
Number of citations: 29 pubs.acs.org
J Harvey, MH Brichard, HG Viehe - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… We have established a new pathway for alkylation of simple alkenes by phenyl vinyl sulfoxide 1, which reacts as an a,Pdicarbocation, leading to two types of product, 3 and 4b-g. The …
Number of citations: 6 pubs.rsc.org
A Battace, T Zair, H Doucet, M Santelli - Synthesis, 2006 - thieme-connect.com
… Phenyl vinyl sulfoxide was found to be more reactive, and satisfactory yields of (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives were obtained using 1 mol% catalyst. With methyl vinyl …
Number of citations: 43 www.thieme-connect.com
RK Haynes, WA Loughlin… - The Journal of Organic …, 1991 - ACS Publications
Whereas the title enolate 2 in THF reacts at-10 C with 2 equiv of phenyl vinyl sulfone to provide the hydrindanol 9 (9%), it reacts with 1 equiv of phenyl vinyl sulfoxide to give 7-(…
Number of citations: 53 pubs.acs.org
LM Leung, KH Tan - Polymer, 1994 - Elsevier
… A series of styrene-phenyl vinyl sulfoxide diblock copolymers was prepared using the 'living' anionic polymerization technique. The thermally labile phenyl vinyl sulfoxides undergo an …
Number of citations: 21 www.sciencedirect.com
WA Loughlin, CC Rowen, PC Healy - Journal of the Chemical Society …, 2002 - pubs.rsc.org
… with rapid addition of phenyl vinyl sulfoxide, after 5 … phenyl vinyl sulfoxide (27%). The decreased reaction time of 5 minutes resulted in decreased conversion of phenyl vinyl sulfoxide …
Number of citations: 22 pubs.rsc.org

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